Cas no 756-21-8 (ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER)

ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER 化学的及び物理的性質
名前と識別子
-
- ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER
- ethyl 2,2-difluoro-2-fluorosulfonylacetate
- 756-21-8
- ethyl fluorosulfonyldifluoroacetate
- EN300-396164
- ethyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- ethyl difluoro(fluorosulfonyl)acetate
- MFCD29066230
- DB-187237
- 2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester; 97%
- SCHEMBL758493
- 2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester
-
- MDL: MFCD29066230
- インチ: InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3
- InChIKey: VZIQRQAPNKXHSB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.98606430Da
- どういたいしつりょう: 205.98606430Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 68.8Ų
ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396164-0.1g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 0.1g |
$351.0 | 2023-05-25 | ||
Enamine | EN300-396164-0.5g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 0.5g |
$383.0 | 2023-05-25 | ||
Enamine | EN300-396164-10.0g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 10g |
$1716.0 | 2023-05-25 | ||
Enamine | EN300-396164-1.0g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 1g |
$398.0 | 2023-05-25 | ||
Enamine | EN300-396164-0.05g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 0.05g |
$334.0 | 2023-05-25 | ||
Enamine | EN300-396164-0.25g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 0.25g |
$366.0 | 2023-05-25 | ||
abcr | AB275515-1g |
2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester, 97%; . |
756-21-8 | 97% | 1g |
€895.00 | 2024-04-16 | |
Enamine | EN300-396164-2.5g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 2.5g |
$782.0 | 2023-05-25 | ||
abcr | AB275515-1 g |
2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester; 97% |
756-21-8 | 1g |
€895.00 | 2022-06-02 | ||
Enamine | EN300-396164-5.0g |
ethyl 2,2-difluoro-2-sulfoacetate |
756-21-8 | 5g |
$1157.0 | 2023-05-25 |
ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER 関連文献
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTERに関する追加情報
Difluoro(Fuorosulfonyl)Acetic Acid Ethyl Ester: A Comprehensive Overview
The compound with CAS No. 756-21-8, commonly referred to as difluoro(fluorosulfonyl)acetic acid ethyl ester, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique chemical structure, which combines fluorine atoms with a sulfonamide group, making it a valuable precursor in the synthesis of advanced materials and pharmaceuticals.
Difluoro(fluorosulfonyl)acetic acid ethyl ester is characterized by its molecular formula, C4H5F3NO3S. The molecule consists of an ethyl ester group attached to an acetic acid moiety, which is further substituted with two fluorine atoms and a fluorosulfonyl group. This combination of functional groups imparts the compound with unique chemical reactivity and physical properties. Recent studies have highlighted its potential as a building block for the development of novel fluorinated polymers and biocompatible materials.
One of the key areas where difluoro(fluorosulfonyl)acetic acid ethyl ester has shown promise is in the field of drug discovery. Researchers have explored its use as an intermediate in the synthesis of bioactive compounds, particularly those with fluorinated substituents. Fluorine atoms are known to enhance the pharmacokinetic properties of drugs, such as increasing their lipophilicity and metabolic stability. By incorporating this compound into drug design, scientists aim to develop more effective therapeutic agents with improved bioavailability.
Recent advancements in synthetic chemistry have also led to innovative methods for the preparation of difluoro(fluorosulfonyl)acetic acid ethyl ester. Traditionally, the compound was synthesized through multi-step reactions involving fluorination and sulfonation processes. However, modern techniques now employ more efficient catalytic systems and green chemistry principles to minimize waste and improve yields. These developments have made the compound more accessible for large-scale applications in industry.
In addition to its role in drug development, difluoro(fluorosulfonyl)acetic acid ethyl ester has found applications in the synthesis of advanced materials. For instance, it serves as a precursor for the production of fluorinated polymers, which are widely used in high-performance applications such as aerospace components and electronic devices. The compound's ability to undergo various polymerization reactions makes it a versatile building block for creating materials with tailored properties.
From an environmental standpoint, there has been growing interest in understanding the ecological impact of difluoro(fluorosulfonyl)acetic acid ethyl ester. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. Preliminary findings suggest that while the compound exhibits moderate persistence in certain environments, it does not pose significant risks at typical usage levels. These insights are crucial for ensuring sustainable practices in industries that utilize this compound.
Looking ahead, ongoing research is exploring new frontiers for difluoro(fluorosulfonyl)acetic acid ethyl ester. One promising avenue is its application in nanotechnology, where it is being investigated as a component in self-assembling monolayers and nanocomposites. These materials hold potential for revolutionizing fields such as energy storage and biomedical engineering.
In conclusion, difluoro(fluorosulfonyl)acetic acid ethyl ester (CAS No. 756-21-8) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties make it an essential tool in modern chemistry, driving innovation in drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing technological and medical frontiers is set to grow even further.
756-21-8 (ACETIC ACID, DIFLUORO(FLUOROSULFONYL)-, ETHYL ESTER) 関連製品
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